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Introduction

Achromopeptidase is a powerful bacteriolytic enzyme preparation known for its high

specificity in cleaving peptide bonds at the C-terminal side of lysine residues.[1][2][3] Originally

isolated from Achromobacter lyticus (now reclassified and understood to be highly similar or

identical to enzymes from Lysobacter species), it is a serine protease belonging to the trypsin-

like (S1) family.[4][5][6][7] These enzymes are characterized by a conserved catalytic triad of

Histidine, Aspartate, and Serine that facilitates the hydrolysis of peptide bonds.[5][8] Due to its

lysine specificity, Achromopeptidase, often referred to as Lysyl Endopeptidase or Lys-C, is an

invaluable tool in protein sequencing, proteomics, and peptide mapping.[1][2] This guide

explores key homologous proteins to Achromopeptidase found in other bacteria, focusing on

their characteristics, the experimental methods used to study them, and their functional

contexts.

Key Homologous Protein: Lysyl Endopeptidase
from Lysobacter enzymogenes
One of the most well-documented homologs, and likely the true original source of many

commercial "Achromopeptidase" preparations, is the Lysyl Endopeptidase from Lysobacter

enzymogenes.[3][6] Research has shown that the mature enzyme from Lysobacter sp. is

enzymatically and structurally identical to the one from Achromobacter lyticus.[4] This enzyme

is a highly specific endopeptidase that hydrolyzes lysyl bonds, including the often-resistant Lys-

Pro bond.[9]
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Comparative Quantitative Data
The functional and physical properties of Lysyl Endopeptidase from Lysobacter are virtually

identical to those of Achromobacter Protease I, reflecting their homologous nature.

Parameter
Achromopeptidase
(Achromobacter lyticus
Protease I)

Lysyl Endopeptidase
(Lysobacter sp.)

EC Number 3.4.21.50[3][10][11] 3.4.21.50[3][9]

Mature Protein Size 268 amino acids[5][12] 268-269 amino acids[4][9]

Molecular Weight ~27-30 kDa[2] ~27-30 kDa

Optimal pH 8.5 - 10.7[5]
Wide pH optimum, generally

alkaline[4]

Catalytic Triad His-57, Asp-113, Ser-194[5]
His-57, Asp-113, Ser-194 (by

similarity)[9]

Specificity C-terminal side of Lysine[12]
C-terminal side of Lysine,

including Lys-Pro[9]

Inhibitors
DFP, PMSF, TLCK (serine

protease inhibitors)[2]
DFP, PMSF, TLCK[2]

Stability
Stable in 4 M urea and 0.1%

SDS[1]
Stable against denaturants[4]

Experimental Protocols
The methodologies for studying these bacterial proteases are well-established. Below are

synthesized protocols based on common practices for expressing, purifying, and assaying

these enzymes.

1. Protein Expression and Purification

This protocol outlines a typical workflow for obtaining purified lysyl endopeptidase from a

bacterial culture.
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Step 1: Cultivation: A high-yield strain, such as Lysobacter sp. IB-9374, is cultured in a

suitable medium (e.g., fish meal-based or soya fluff-starch medium) in shake flasks or a

fermenter to promote secretion of the enzyme into the culture medium.[4][13]

Step 2: Crude Enzyme Preparation: The culture is centrifuged to pellet the bacterial cells.

The resulting supernatant, which contains the secreted protease, is collected as the crude

enzyme solution.[14][15]

Step 3: Ammonium Sulfate Precipitation: The crude enzyme is concentrated by slowly adding

ammonium sulfate to 60-80% saturation while stirring in an ice bath. The precipitated

proteins are collected by centrifugation (e.g., 12,000 rpm for 20 min at 4°C).[14][15]

Step 4: Dialysis: The protein pellet is redissolved in a minimal volume of a suitable buffer

(e.g., 0.05 M Tris-HCl, pH 8.0-9.0) and dialyzed extensively against the same buffer to

remove the ammonium sulfate.[14][16]

Step 5: Ion-Exchange Chromatography: The dialyzed sample is loaded onto a cation

exchange resin column (e.g., Duolite C-10) or an anion-exchange column (e.g., DEAE-

Sepharose), depending on the isoelectric point of the protein and the buffer pH.[13][15][17]

The protein is eluted using a salt gradient (e.g., 0-1.0 M NaCl).

Step 6: Gel Filtration Chromatography: Fractions containing protease activity are pooled,

concentrated, and further purified using a gel filtration column (e.g., Sephadex G-100) to

separate proteins based on size.[14][15]

Step 7: Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-

PAGE, which should show a single band at ~27-30 kDa.[2][14]

2. Enzymatic Activity Assay

Principle: The protease activity is quantified by measuring the rate of hydrolysis of a specific

synthetic substrate, such as Tosyl-L-lysine methyl ester (TLCK) or a chromogenic substrate

like Tos-Gly-Pro-Lys-p-nitroanilide (pNA). Cleavage of pNA releases p-nitroaniline, a yellow

compound that can be measured spectrophotometrically.

Procedure (using a chromogenic substrate):
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Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

Add a known volume of the enzyme solution to the buffer in a cuvette and equilibrate at

the desired temperature (e.g., 37°C).

Initiate the reaction by adding the chromogenic substrate (e.g., Lys-pNA).

Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

The rate of reaction is calculated from the initial linear portion of the absorbance vs. time

curve.[2]

Bacteriolytic Activity Assay:

Prepare a suspension of susceptible bacterial cells (e.g., Micrococcus lysodeikticus) in a

suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[7]

Add the enzyme solution to the cell suspension.

Monitor the decrease in absorbance at 600 nm, which corresponds to cell lysis.[7][18] One

unit of activity is often defined as the amount of enzyme that causes a change in A600 of

0.001 per minute.[7][18][19]

Visualizing Experimental and Biological Processes
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical purification

workflow and the biological synthesis pathway for these enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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